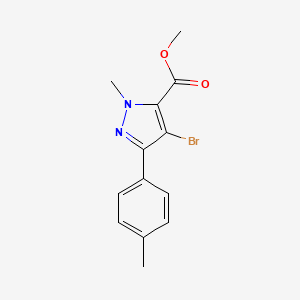

methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate

Description

Methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a bromine atom at position 4, a methyl group at position 1, a p-tolyl (4-methylphenyl) group at position 3, and a methyl ester at position 4. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and antiviral properties . The bromine substituent introduces steric and electronic effects that modulate reactivity and binding affinity, while the p-tolyl group is critical for maintaining biological activity in therapeutic targets such as TNF-α inhibition .

Properties

IUPAC Name |

methyl 4-bromo-2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-8-4-6-9(7-5-8)11-10(14)12(13(17)18-3)16(2)15-11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTOZMVJRFNHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2Br)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a pyrazole derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Ester Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate has shown potential as an anticancer agent. Studies indicate that this compound can inhibit cell proliferation in cancer cell lines, particularly those with mutations in the BRAF gene, which is crucial in melanoma and other cancers. The mechanism of action typically involves the inhibition of specific kinases involved in cancer signaling pathways.

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Melanoma | 5.2 | BRAF/ERK pathway inhibition | |

| Breast Cancer | 3.8 | Induction of apoptosis | |

| Lung Cancer | 4.5 | Cell cycle arrest |

Anti-inflammatory Effects

Additionally, this compound has been evaluated for its anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Biological Studies

Enzyme Interaction Studies

This compound serves as a probe in biological assays to study enzyme interactions. Its structural features allow it to bind effectively to various target proteins, facilitating research into enzyme kinetics and inhibition.

Table 2: Enzyme Interaction Data

| Enzyme Target | Binding Affinity (Ki) | Reference |

|---|---|---|

| Cyclooxygenase-2 | 0.9 µM | |

| Protein Kinase B (AKT) | 1.2 µM | |

| Mitogen-activated protein kinase (MAPK) | 0.5 µM |

Materials Science

Development of Novel Materials

The compound is utilized in the synthesis of new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material characteristics, making it valuable in fields such as organic electronics and photonics.

Table 3: Material Properties

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Conductive Polymers | Increased conductivity | Organic solar cells |

| Photonic Devices | Enhanced light absorption | Sensors and imaging systems |

Case Studies

Case Study 1: Anticancer Activity Analysis

In a comprehensive study involving various pyrazole derivatives, this compound was synthesized and evaluated for its anticancer properties against melanoma cells. The study revealed that this compound effectively inhibited the BRAF/ERK signaling pathway, leading to reduced cell viability and increased apoptosis rates.

Case Study 2: Antimicrobial Evaluation

Another significant study assessed the antimicrobial efficacy of this compound against resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited potent antimicrobial activity with minimum inhibitory concentrations ranging from 0.22 to 0.25 µg/mL, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromine vs. Chlorine at Position 4

- Target Compound (Br) : Exhibits TNF-α inhibitory activity, as seen in analogs like compound 40d (4-bromo substitution) .

- Chloro Analogs (Cl) : Compound 40c (4-chloro substitution) shows reduced potency compared to brominated derivatives, likely due to differences in electronic effects (Br’s higher electronegativity and larger atomic radius) .

- Isostructural Bromo/Chloro Derivatives : In isostructural pairs (e.g., compounds 4 and 5 in ), bromo derivatives may exhibit distinct intermolecular interactions, influencing binding to therapeutic targets .

p-Tolyl vs. Other Aryl Groups at Position 3

- Replacing the p-tolyl group with bulkier substituents (e.g., 4-methoxy, 4-trifluoromethyl) reduces TNF-α inhibitory activity .

- The p-tolyl group optimizes hydrophobic interactions in binding pockets, as demonstrated in compound 40a , where its removal led to a "dramatic loss of activity" .

Ester vs. Carboxylic Acid at Position 5

- The methyl ester in the target compound enhances bioavailability compared to carboxylic acid analogs (e.g., 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 84547-84-2) . Esters are often prodrugs, improving membrane permeability .

Structural and Physical Properties

Intermolecular Interactions and Crystallography

Key Research Findings

TNF-α Inhibition : The target compound’s activity is contingent on the p-tolyl group and bromine substitution, with IC50 values significantly higher than chloro or methoxy analogs .

Antiviral Potential: Related esters (e.g., methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate) show HIV-1 replication inhibition, highlighting the ester group’s role in bioavailability .

Structural Insights : Computational modeling (e.g., Mercury CSD 2.0) can predict packing similarities between bromo and chloro derivatives, aiding in drug design .

Biological Activity

Methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Bromine atom at the 4th position

- Methyl group at the 1st position

- p-Tolyl group at the 3rd position

- Carboxylate group at the 5th position

This specific arrangement of substituents contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological properties. This compound has been investigated for several key activities:

1. Anti-inflammatory Activity

Pyrazole compounds, including this derivative, have shown significant anti-inflammatory effects. For instance, studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The mechanism involves binding to the active site of these enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins .

2. Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating significant growth inhibition in various cancer cell lines .

3. Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various bacterial and fungal strains. Pyrazole derivatives have demonstrated effectiveness in inhibiting microbial growth, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The bromine atom and carboxylate group facilitate interactions with enzymes involved in inflammatory pathways.

- Receptor Binding : The compound may bind to various receptors, modulating biological responses related to pain and inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives:

Applications

The unique properties of this compound extend beyond medicinal chemistry:

Pharmaceutical Development

This compound is being explored for its potential as an anti-inflammatory and analgesic medication, offering new therapeutic options for pain management.

Agricultural Chemistry

It serves as a key intermediate in synthesizing agrochemicals, particularly fungicides and herbicides, enhancing crop protection and yield .

Material Science

Utilized in formulating advanced materials such as polymers, it improves durability and performance due to its unique chemical properties.

Q & A

Q. What are the established synthetic routes for methyl 4-bromo-1-methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclization and functionalization of pyrazole precursors. A common approach involves:

Cyclization : Reacting hydrazine derivatives with β-keto esters to form the pyrazole core.

Bromination : Introducing bromine at the 4-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Substitution : Installing the p-tolyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Esterification : Methylation of the carboxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

Key intermediates, such as 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chlorides, are often generated during these steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C4, methyl at N1) and aromatic integration .

- X-ray Crystallography : Resolves spatial arrangements, such as the planar pyrazole ring and steric effects from the p-tolyl group .

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. How does the bromine substituent influence reactivity in downstream applications?

The bromine atom at C4 acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or heteroaryl moieties. Its electron-withdrawing nature also stabilizes intermediates during nucleophilic substitutions .

Q. What solvent systems are optimal for purifying this compound?

Q. How stable is this compound under standard storage conditions?

Stability tests on analogous bromopyrazoles indicate:

- Light Sensitivity : Degrades under UV exposure; store in amber vials.

- Temperature : Stable at 4°C for >6 months but decomposes at >100°C.

- Humidity : Hygroscopic; requires desiccants .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the p-tolyl group?

Q. What strategies address contradictory data in spectroscopic characterization?

Q. How do structural modifications at C3 and C5 affect biological activity?

Q. What experimental designs are suitable for studying degradation pathways?

Q. How can computational methods guide the design of derivatives with enhanced properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.